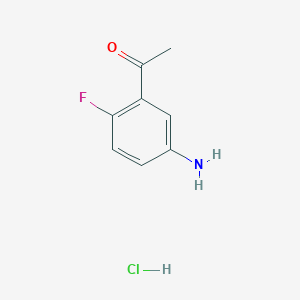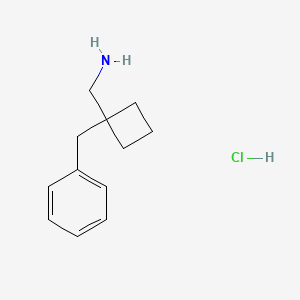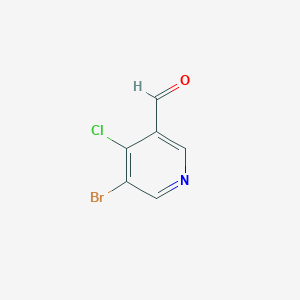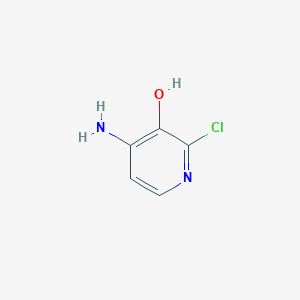
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol
Übersicht
Beschreibung
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is a chemical compound with the molecular formula C9H10BrNO . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly found in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol consists of a tetrahydroquinoline core with a bromine atom at the 6-position and a hydroxyl group at the 7-position . The InChI code for this compound is 1S/C9H10BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h4-5,11-12H,1-3H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol include a molecular weight of 228.09 g/mol . The compound has a melting point of 76 - 78°C .Wissenschaftliche Forschungsanwendungen
Efficient and Selective Synthesis of Quinoline Derivatives : A study by Şahin et al. (2008) discussed the bromination reaction of 1,2,3,4-tetrahydroquinoline, leading to efficient synthesis of several quinoline derivatives including 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. This process is significant in the synthesis of novel trisubstituted quinoline derivatives, which are valuable in chemical synthesis (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Synthesis of Novel Cyano Quinoline Derivatives : In a study by Ökten and Çakmak (2015), 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol was utilized in the synthesis of cyano derivatives. This research contributes to the field of organic chemistry, especially in the synthesis of cyanoquinolines, which have potential applications in pharmaceuticals and agrochemicals (Ökten & Çakmak, 2015).
Synthesis of Functionalized Phenoxy Quinolines : A 2022 study by Arshad et al. explored the synthesis of new 6-Bromoquinolin-4-ol derivatives, showcasing the versatility of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol in the synthesis of compounds with potential antibacterial activities. This highlights its importance in medicinal chemistry, particularly in developing new antibacterial agents (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).
Synthesis of Brominated Methoxyquinolines : Research by Çakmak and Ökten (2017) delved into the synthesis of polyfunctional brominated methoxyquinolines using 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. This work is crucial in the field of organic synthesis, offering methods for preparing compounds that could be used in various chemical industries (Çakmak & Ökten, 2017).
Eigenschaften
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h4-5,11-12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXWULPNCBFWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)







![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)

